Akuammigine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de akuammigine implica varios pasos, incluido el desarrollo de la reacción de indolización de Fischer interrumpida reductiva para construir un intermedio pentacíclico común . Este intermedio lleva cinco estereocentros contiguos y experimenta la formación en etapas tardías del marco de metanoquinolizidina utilizando una cascada de desprotección-ciclización . La síntesis total de this compound marca la primera preparación de alcaloides de akuammilina que contienen tanto un núcleo de metanoquinolizidina como centros cuaternarios vicinales .

Métodos de Producción Industrial: La mayoría de las investigaciones se centran en la síntesis a escala de laboratorio para estudios científicos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Akuammigine experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su bioactividad.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen agentes reductores para la reacción de indolización de Fischer y agentes desprotectores para la cascada de ciclización . Las condiciones específicas, como la temperatura y la elección del solvente, son cruciales para lograr la estereoquímica y el rendimiento deseados .

Productos Mayores Formados: Los principales productos formados a partir de las reacciones que involucran this compound incluyen varios alcaloides de akuammilina, como estrictamina y catafolina . Estos productos son valiosos para estudiar las relaciones estructura-actividad de los alcaloides indólicos .

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Effects

Research has demonstrated that pseudo-akuammigine, a derivative of akuammigine, exhibits significant analgesic and anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema, it was found that pseudo-akuammigine reduced paw swelling in a dose-dependent manner. The effect was comparable to established analgesics like morphine and indomethacin, although it was less potent .

Table 1: Analgesic Efficacy of Pseudo-Akuammigine

| Dose (mg/kg) | Maximal Paw Swelling (%) | Total Paw Swelling (%) |

|---|---|---|

| 1.0 | 78.2 ± 2.1 | 83.2 ± 9.7 |

| 5.0 | 74.7 ± 4.3 | 73.0 ± 5.0 |

| 50.0 | 59.5 ± 2.3 | 55.8 ± 8.3 |

These findings suggest that pseudo-akuammigine interacts with opioid receptors to mediate its analgesic effects .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Extracts from Picralima nitida have shown activity against various pathogens, indicating potential use in treating infections caused by antibiotic-resistant bacteria .

Table 2: Antimicrobial Efficacy of this compound Extracts

| Pathogen | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Acinetobacter baumannii | 0.15 - 0.70 |

| Methicillin-resistant Staphylococcus aureus | 0.11 |

The extracts demonstrated significant antibacterial activity, suggesting that they could be developed into new antibiotic therapies .

Traditional Uses

In traditional medicine, the seeds of Picralima nitida have been utilized for their analgesic properties and as a treatment for malaria and other ailments . The historical context of these applications underlines the importance of further scientific validation.

Structural Modifications and Potency Enhancement

Recent studies have focused on modifying the structure of this compound to enhance its potency at opioid receptors. A collection of semi-synthetic derivatives has been created, revealing significant improvements in binding affinity and efficacy compared to the parent compound .

Table 3: Potency Comparison of this compound Derivatives

| Compound | μOR Affinity (K_i) nM | Potency (EC_50) nM |

|---|---|---|

| Pseudo-Akuammigine | 12 | 75 |

| Parent Compound | Varies | Varies |

These modifications highlight the potential for developing more effective analgesics based on natural product scaffolds.

Future Research Directions

The ongoing exploration into the pharmacological applications of this compound is promising but necessitates further investigation into its mechanisms of action, safety profile, and therapeutic potential across different medical fields.

Case Studies and Clinical Trials

While many studies have focused on animal models, clinical trials are essential to establish efficacy and safety in humans. Future research should prioritize these trials to validate the therapeutic claims associated with this compound.

Mecanismo De Acción

Akuammigine ejerce sus efectos principalmente a través de su interacción con los receptores opioides . Muestra una preferencia por los sitios de unión a opioides mu, con valores de Ki de 0.6, 2.4 y 8.6 microM en los sitios de unión a opioides mu, delta y kappa, respectivamente . Esta interacción conduce a sus propiedades antinociceptivas y analgésicas. Además, this compound antagoniza competitivamente el efecto de la noradrenalina en los alfa-adrenoceptores postsinápticos, obteniendo valores de pA2 de 4.68 . Este doble mecanismo de acción destaca su potencial como un compuesto bioactivo multifuncional.

Comparación Con Compuestos Similares

Akuammigine está estructuralmente relacionado con otros alcaloides indólicos, como akuammina, pseudo-akuammigine y akuammicina . Estos compuestos comparten propiedades bioactivas similares, incluidas las interacciones con los receptores opioides y la actividad antimalárica . El núcleo único de metanoquinolizidina de this compound y su estereoquímica específica lo distinguen de estos compuestos relacionados . Esta singularidad convierte a this compound en un valioso objetivo para los químicos sintéticos y un prometedor candidato para estudios farmacológicos adicionales.

Actividad Biológica

Akuammigine is an indole alkaloid primarily extracted from the seeds of the Picralima nitida plant, commonly known as the akuamma tree. Traditionally, these seeds have been utilized in various medicinal practices, particularly for their analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

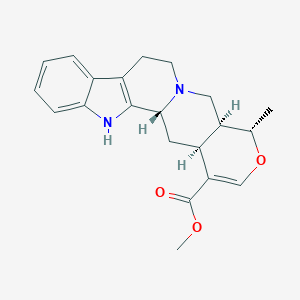

Chemical Structure and Properties

This compound is structurally classified as an indole alkaloid, which are compounds known for their diverse biological activities. Its chemical structure contributes to its interaction with various receptors in the central nervous system (CNS).

Table 1: Chemical Structure of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 301.39 g/mol |

| Structural Class | Indole Alkaloid |

Opioid Receptor Interaction

Research indicates that this compound exhibits varying degrees of interaction with opioid receptors, which play a critical role in pain modulation. However, studies have shown inconsistent results regarding its efficacy.

Key Findings:

- Limited Efficacy : this compound and its derivative pseudothis compound demonstrated little or no efficacy in opioid bioassays, suggesting a weak agonistic activity at mu-opioid receptors (μOR) and kappa-opioid receptors (κOR) .

- Binding Affinity : In a study assessing the binding affinities of several alkaloids from P. nitida , this compound showed minimal activity with Ki values significantly higher than those of more potent compounds like akuammidine and akuammicine .

Pharmacological Studies

In vitro studies have explored the pharmacological profile of this compound alongside other alkaloids extracted from P. nitida . The following table summarizes findings from various studies:

Table 2: Pharmacological Profile of this compound and Related Alkaloids

| Alkaloid | μOR Activity | κOR Activity | Notable Effects |

|---|---|---|---|

| This compound | Low | Low | Minimal analgesic properties |

| Pseudothis compound | Low | Moderate | Anti-inflammatory effects observed |

| Akuammidine | Moderate | Low | Full agonist at μOR |

| Akuammicine | High | Full agonist | Potent analgesic effects |

Case Studies

- Study on Analgesic Properties : A study investigating the analgesic effects of alkaloids from P. nitida found that while some compounds exhibited opioid-like effects, this compound did not show significant antinociceptive activity in thermal nociception assays .

- Anti-inflammatory Research : Pseudothis compound was noted for its anti-inflammatory actions in rats, highlighting potential therapeutic applications despite the limited efficacy of this compound itself .

Propiedades

IUPAC Name |

methyl (1R,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-BMYCAMMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318228 | |

| Record name | Akuammigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-17-1 | |

| Record name | Akuammigine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Akuammigine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akuammigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AKUAMMIGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E21YYE0UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.